N-(pentan-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride
Overview
Description
N-(pentan-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride is an organic compound with potential applications in various scientific fields. This compound is characterized by its unique benzoxazine ring structure, which is known for its stability and reactivity. The hydrochloride form enhances its solubility in water, making it easier to handle in laboratory and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pentan-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through the reaction of an amine with a phenol derivative under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Alkylation: The pentan-3-yl group is introduced through an alkylation reaction, typically using an alkyl halide in the presence of a base.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazine ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated benzoxazine derivatives.
Scientific Research Applications
N-(pentan-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential, particularly in drug development.
Industry: Utilized in the production of polymers and resins due to the stability of the benzoxazine ring.
Mechanism of Action
The mechanism of action of N-(pentan-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The carboxamide group may form hydrogen bonds with biological molecules, enhancing its binding affinity. The pentan-3-yl group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-(pentan-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: The non-hydrochloride form, which has different solubility properties.
N-(butan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride: A similar compound with a butan-2-yl group instead of a pentan-3-yl group.
N-(hexan-4-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride: A compound with a hexan-4-yl group, offering different steric and electronic properties.
Uniqueness
N-(pentan-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The pentan-3-yl group provides a balance between hydrophobicity and steric bulk, while the hydrochloride form enhances solubility, making it versatile for various applications.
Properties
IUPAC Name |
N-pentan-3-yl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-3-10(4-2)16-14(17)13-9-15-11-7-5-6-8-12(11)18-13;/h5-8,10,13,15H,3-4,9H2,1-2H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEYOMFPTOQAGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1CNC2=CC=CC=C2O1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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